

Application Notes and Protocols for Vilsmeier-Haack Formylation of Chromones

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Compound of Interest

Compound Name: 6-Chloro-3-formyl-7-methylchromone

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Introduction

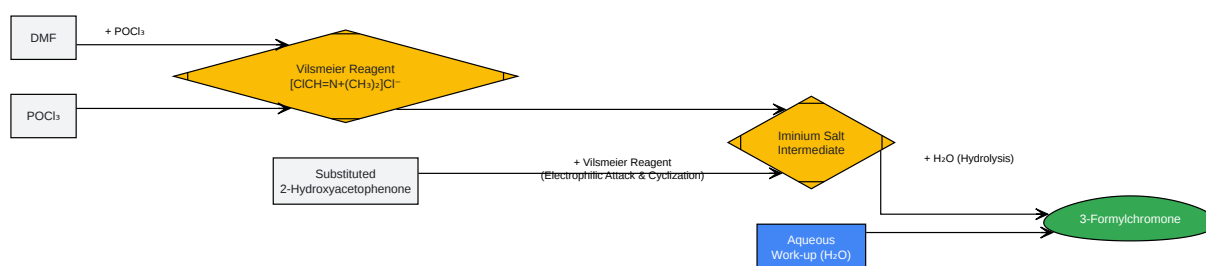
Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their derivatives are known to exhibit a wide range of biological activities. Among these, 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) are particularly valuable as versatile synthetic intermediates.[1][2] The aldehyde group at the 3-position allows for a variety of subsequent chemical transformations, making them key building blocks in the synthesis of more complex heterocyclic systems for drug discovery and material science.[3]

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction provides a direct and efficient one-step synthesis of 3-formylchromones from readily available substituted 2-hydroxyacetophenones, often in high yields.[1][6]

Principle of the Method

The Vilsmeier-Haack reaction involves two main stages. First, the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][7] This reagent then acts as a weak electrophile.

In the second stage, the Vilsmeier reagent reacts with an electron-rich aromatic compound. In the synthesis of 3-formylchromones, the starting material is a substituted 2-hydroxyacetophenone. The reaction is believed to proceed through a double formylation of the 2-hydroxyacetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[3] The final iminium ion intermediate is hydrolyzed during aqueous workup to reveal the aldehyde.[4][8]



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Caption: General mechanism for the Vilsmeier-Haack formylation of chromones.

Experimental Protocols

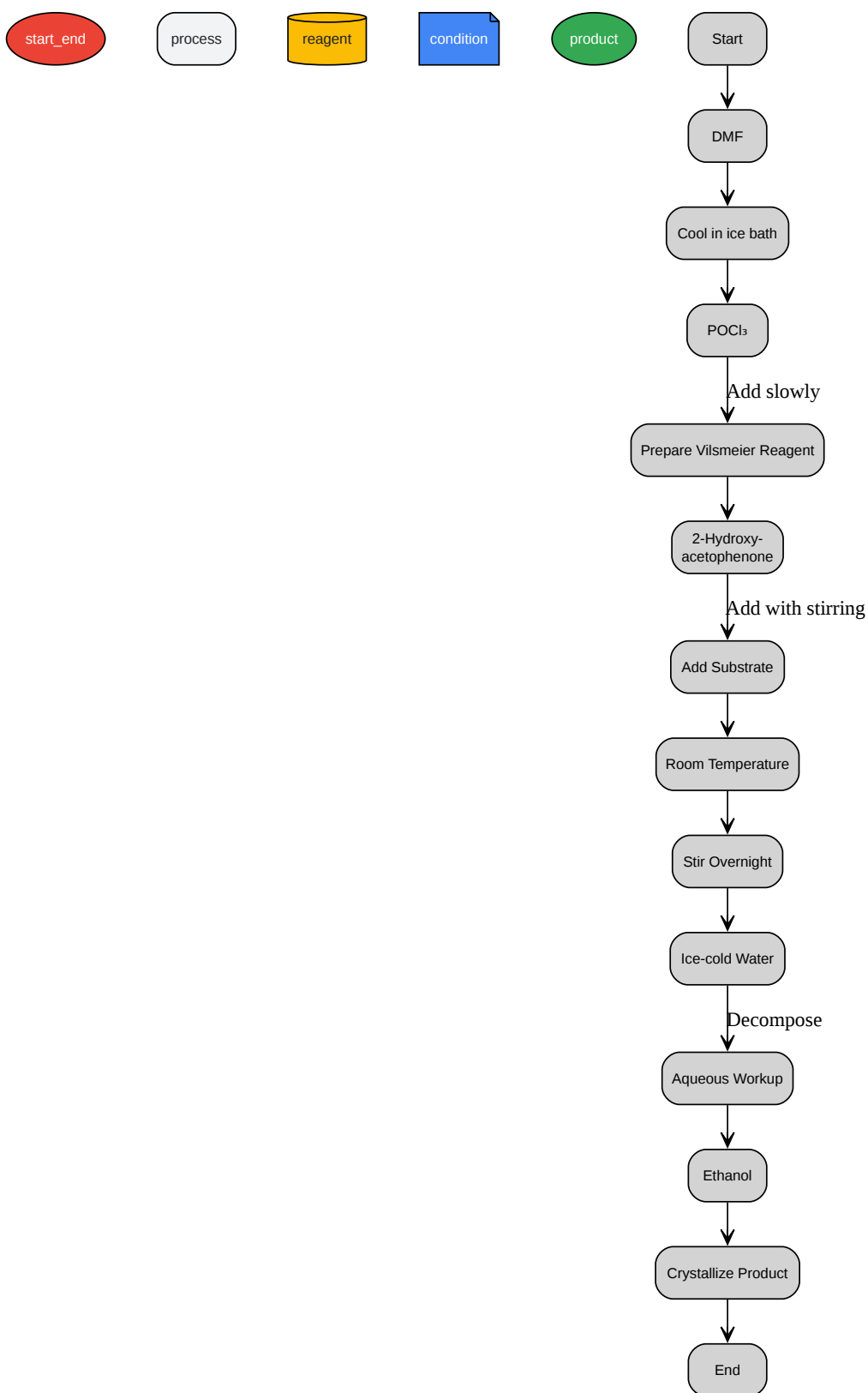
The following is a general experimental procedure for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction.

Materials:

- Substituted 2-hydroxyacetophenone (1.0 eq)
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃) (approx. 2.5 eq)
- Ice-cold water

- Ethanol (for crystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Standard laboratory glassware for workup and crystallization

Procedure:



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